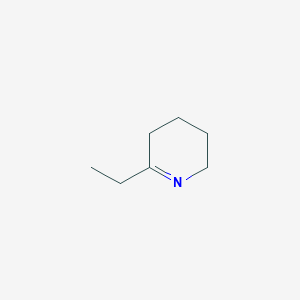

2-Ethyl-3,4,5,6-tetrahydropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMTZFPMWIODSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163303 | |

| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-93-7 | |

| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 3,4,5,6 Tetrahydropyridine

Tautomerism and Isomerization Pathways

The structural dynamics of 2-Ethyl-3,4,5,6-tetrahydropyridine are largely governed by tautomeric equilibria and the potential for positional isomerization within its six-membered ring. These transformations are crucial in understanding its reactivity and interactions.

Enamine-Imine Tautomerism in this compound Structures

A key aspect of the chemistry of this compound is the existence of an equilibrium between its cyclic imine form and its corresponding enamine tautomer. wikipedia.orgyoutube.com This phenomenon, known as enamine-imine tautomerism, is analogous to the more widely known keto-enol tautomerism. wikipedia.org In this equilibrium, a hydrogen atom shifts between the nitrogen atom and the adjacent carbon atom (C6).

The imine form, this compound, features a carbon-nitrogen double bond (C=N) within the ring. The enamine tautomer, 2-Ethyl-1,2,3,4-tetrahydropyridine, possesses a carbon-carbon double bond (C=C) adjacent to the nitrogen atom and an N-H bond. Generally, for simple cyclic systems, the imine tautomer is the more stable and therefore predominant form at equilibrium. bas.bgresearchgate.net However, the specific substitution pattern and the surrounding chemical environment can influence the position of this equilibrium.

The interconversion between these tautomers can be catalyzed by either acid or base. youtube.com This dynamic equilibrium is significant as the two forms exhibit different reactivity profiles. The imine form is susceptible to nucleophilic attack at the sp2-hybridized carbon of the C=N bond, while the enamine form behaves as a carbon-centered nucleophile at the alpha-carbon position. youtube.com

Positional Isomerization within the Tetrahydropyridine (B1245486) Ring System

Beyond tautomerism, this compound can theoretically undergo positional isomerization, where the double bond shifts to different positions within the tetrahydropyridine ring, leading to the formation of other isomers such as 2-Ethyl-1,2,3,6-tetrahydropyridine and 2-Ethyl-2,3,4,5-tetrahydropyridine. auctoresonline.org

Studies on related polysubstituted tetrahydropyridine systems have demonstrated that such isomerization can occur, sometimes over extended periods. For instance, research has shown the slow transformation of a 3,4,5,6-tetrahydropyridine derivative into a 1,4,5,6-tetrahydropyridine over several months. nih.gov The conditions for these transformations, such as the presence of acid or base and the solvent system, can play a critical role in directing the isomerization pathway. nih.gov The relative thermodynamic stabilities of the different positional isomers will ultimately determine the final product distribution at equilibrium.

Degradation Pathways and Stability Studies

The stability of this compound is a critical factor in its environmental persistence and its behavior in various chemical systems. Understanding its degradation pathways provides insight into its long-term fate and potential transformation products.

Investigation of Radical-Mediated Degradation Pathways

While specific studies on the radical-mediated degradation of this compound are not extensively documented in the provided search results, general principles of radical chemistry suggest potential pathways. The presence of allylic and benzylic-like C-H bonds in the tetrahydropyridine ring and the ethyl group could be susceptible to hydrogen abstraction by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). researchgate.net This initial step would generate a carbon-centered radical, which could then react with molecular oxygen to form a peroxyl radical. Subsequent reactions could lead to the formation of hydroperoxides and ultimately to ring opening or the formation of various oxygenated derivatives. The degradation of other nitrogen-containing heterocyclic compounds often proceeds through such radical-initiated oxidation processes.

Influence of Environmental Parameters on Chemical Stability and Transformation Kinetics

Temperature can also play a crucial role. For example, the formation of the related compound 6-acetyl-2,3,4,5-tetrahydropyridine is known to occur through Maillard reactions during the heating of food. wikipedia.org This suggests that thermal processes can promote the formation and potentially the degradation of such tetrahydropyridine structures. The influence of light could initiate photochemical reactions, particularly if photosensitizing agents are present in the environment, leading to degradation pathways not observed in the dark.

Derivatization and Functionalization Strategies of the Tetrahydropyridine Scaffold

The tetrahydropyridine ring system is a valuable scaffold in synthetic chemistry, and various methods have been developed for its derivatization and functionalization. auctoresonline.org While specific strategies for this compound are not detailed in the provided results, general approaches for modifying tetrahydropyridines can be inferred.

The nucleophilic character of the enamine tautomer can be exploited for reactions such as alkylation and acylation at the alpha-carbon. wikipedia.org Furthermore, the imine functionality can be targeted by a range of nucleophiles. For instance, the addition of Grignard reagents or other organometallic compounds to the C=N bond can be used to introduce new substituents at the C2 position. acs.org

Analytical Methodologies for the Detection and Quantification of 2 Ethyl 3,4,5,6 Tetrahydropyridine

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental to the analysis of 2-Ethyl-3,4,5,6-tetrahydropyridine, enabling its separation from complex mixtures prior to detection. Both gas and liquid chromatography have been successfully employed, each with specific advantages depending on the analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. In GC-MS, the sample is vaporized and passed through a chromatographic column, where individual compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification and quantification.

To enhance the sensitivity of GC-MS for trace analysis of this compound, stir bar sorptive extraction (SBSE) has been employed as a sample preparation and pre-concentration technique. nih.govives-technicalreviews.eu SBSE utilizes a magnetic stir bar coated with a layer of polydimethylsiloxane (B3030410) (PDMS), a sorptive material. nih.gov The stir bar is introduced into the sample, and as it stirs, target analytes are partitioned from the sample matrix into the PDMS coating. nih.govcsic.es After a defined extraction time, the stir bar is removed, rinsed, and thermally desorbed in a thermal desorption unit coupled to the GC-MS system. nih.govcsic.esdphen1.com This process effectively concentrates the analyte, leading to significantly lower detection limits.

The efficiency of SBSE is influenced by several factors, including the pH of the sample, extraction time, and the addition of salt. For the analysis of N-heterocyclic compounds like this compound, increasing the sample pH is crucial to shift the equilibrium towards the non-protonated, less polar form, which is more readily extracted by the apolar PDMS phase. ives-technicalreviews.eu The addition of sodium chloride (NaCl) further enhances recovery by decreasing the solubility of the analyte in the aqueous phase. ives-technicalreviews.eu A study on the analysis of related mousy off-flavor compounds in wine optimized the SBSE method, demonstrating its effectiveness for these types of analytes. nih.gov

Table 1: Optimized SBSE Parameters for N-Heterocycle Analysis in Wine This table is based on data for related compounds and illustrates typical optimization parameters.

| Parameter | Optimized Condition |

|---|---|

| Extraction Mode | Headspace (HS) |

| Stirring Speed | 500 rpm |

| Extraction Time | 6 hours |

| Extraction Temperature | 60 °C |

| Salt Addition | Sequential addition of NaCl |

Data adapted from a study on related volatile compounds. csic.es

For trace analysis of this compound, the mass spectrometer in a GC-MS system can be operated in multiple ion detection (MID) mode, also known as selected ion monitoring (SIM). Instead of scanning a full range of mass-to-charge ratios, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. ajevonline.org This targeted approach significantly increases the dwell time on the selected ions, resulting in a much higher signal-to-noise ratio and, consequently, lower detection limits compared to full-scan mode. ajevonline.orglcms.cz

A GC-MS method using MID was developed for the estimation of this compound in wine at concentrations below its sensory threshold. ajevonline.org This highlights the suitability of GC-MS with MID for detecting and quantifying this compound at very low levels in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative to GC-MS, particularly for compounds that are non-volatile, thermally labile, or, like this compound, polar. dphen1.com In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a chromatographic column where separation occurs. The eluent from the column is then introduced into the mass spectrometer for detection.

For polar compounds such as this compound, electrospray ionization (ESI) is a commonly used ionization technique in LC-MS. nih.gov ESI is a soft ionization method that generates charged droplets from the liquid eluent, which then desolvate to produce gas-phase ions of the analyte with minimal fragmentation. This is particularly advantageous for polar molecules that are difficult to ionize by other methods. A study focusing on the analysis of related mousy off-flavor compounds in beer utilized LC-MS-ESI and also evaluated this compound. escholarship.org

For highly sensitive and selective quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govresearchgate.net In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as it requires both the precursor ion and a specific product ion to be present for a signal to be registered. This minimizes interferences from the sample matrix and enhances sensitivity.

A method for the quantification of a related compound, 2-acetyltetrahydropyridine, in wine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with atmospheric pressure chemical ionization (APCI) has been developed, demonstrating the potential of this technique for the analysis of such N-heterocycles. researchgate.net While this specific study focused on a different ionization source, the principles of tandem mass spectrometry for enhanced selectivity and sensitivity are directly applicable to the analysis of this compound. researchgate.netrsc.org

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution, established libraries for identification. | Analysis of volatile compounds in various matrices. |

| SBSE-GC-MS | Pre-concentration of analytes onto a coated stir bar prior to GC-MS analysis. | Enhanced sensitivity, lower detection limits. | Trace analysis in aqueous samples like wine. nih.gov |

| GC-MS (MID) | Targeted monitoring of specific ions characteristic of the analyte. | Increased sensitivity and selectivity for trace analysis. | Quantification of target compounds at low concentrations. ajevonline.org |

| LC-MS-ESI | Separation of polar compounds followed by soft ionization and mass analysis. | Suitable for polar, non-volatile, and thermally labile compounds. | Analysis of polar compounds in liquid samples. escholarship.org |

| LC-MS/MS | Highly selective and sensitive detection through precursor and product ion monitoring. | High specificity, reduced matrix interference, excellent for quantification. | Quantitative analysis in complex matrices like biological fluids and beverages. nih.gov |

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial for the accurate analysis of this compound, aiming to isolate the analyte from interfering matrix components and pre-concentrate it for sensitive detection.

The QuEChERS method is a widely adopted sample preparation technique, particularly for the analysis of residues in complex food matrices. chromatographyonline.comencyclopedia.pub Its application to the extraction of this compound can be inferred from its successful use for other nitrogen-containing heterocyclic compounds like pyrrolizidine (B1209537) alkaloids and heterocyclic aromatic amines. encyclopedia.pubmdpi.com The standard QuEChERS procedure involves two main steps: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. mdpi.com

For the extraction of this compound, a sample would typically be homogenized and then extracted with an organic solvent, most commonly acetonitrile (B52724), in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. chromatographyonline.com The addition of these salts induces phase separation between the aqueous and organic layers, partitioning the analyte into the acetonitrile phase. chromatographyonline.com

The subsequent d-SPE cleanup step is critical for removing matrix co-extractives that can interfere with the analysis. The choice of sorbent is dependent on the matrix composition. Common sorbents include:

Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and some fatty acids. mdpi.com

Graphitized Carbon Black (GCB): Used for the removal of pigments and sterols. mdpi.com

C18 (Octadecylsilane): Suitable for removing nonpolar interferences like lipids. mdpi.com

A combination of these sorbents may be necessary for optimal cleanup of complex matrices. The selection and optimization of the QuEChERS protocol would require validation for the specific matrix in which this compound is being analyzed.

The pH of the extraction and analytical medium is a critical parameter for the analysis of this compound due to its basic nature and the potential for imine-enamine tautomerism. The imine form can exist in equilibrium with its more volatile enamine tautomer. Adjusting the pH can shift this equilibrium, influencing the analyte's volatility and, consequently, its detectability, particularly in gas chromatography (GC) based methods.

For instance, in the analysis of the related compound 2-acetyl-tetrahydropyridine in beer, a basified (pH 9-10.5) salt-assisted extraction was found to promote the formation of the more volatile and detectable enamine form. For liquid chromatography-mass spectrometry (LC-MS), controlling the pH of the mobile phase is crucial for achieving good peak shapes and reproducible retention times. wiley.com Acidic mobile phases, often containing formic acid or acetic acid, are commonly used to promote the protonation of basic analytes, leading to better ionization efficiency in positive electrospray ionization (ESI) mode. wiley.com However, the optimal pH must be carefully determined to balance chromatographic performance and ionization efficiency. Post-column pH adjustment can also be a strategy to optimize ionization without compromising the chromatographic separation. wiley.com

| Parameter | Influence on Analysis | General Recommendation |

| Extraction pH | Affects the equilibrium between the imine and enamine tautomers, influencing volatility. | Basic conditions (pH > 9) may enhance the extraction of the more volatile enamine form for GC analysis. |

| LC Mobile Phase pH | Impacts chromatographic peak shape, retention time, and ionization efficiency in MS. | Acidic conditions (e.g., with formic acid) are often favored for positive ESI-MS to enhance protonation and sensitivity. |

Isotope Dilution Analysis for Accurate Quantification in Complex Matrices

Isotope dilution analysis (IDA), particularly coupled with mass spectrometry (MS), is considered a gold standard for accurate quantification of analytes in complex matrices. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (e.g., deuterated or ¹³C-labeled this compound) to the sample at the beginning of the analytical procedure. nih.gov

The isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and chromatographic separation processes. Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard in the final extract using MS, a highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and variations in instrument response. nih.govyoutube.com

The use of isotope dilution LC-MS/MS has been successfully applied to the quantitative analysis of other heterocyclic amines in biological samples, demonstrating its suitability for achieving high accuracy and precision. acs.org

Challenges in Analytical Detection and Quantification Posed by Tautomerism and Matrix Effects

The reliable analysis of this compound is complicated by two key challenges: tautomerism and matrix effects.

Tautomerism: As a cyclic imine, this compound can exist in equilibrium with its enamine tautomer. These two forms have different chemical and physical properties, which can lead to chromatographic issues such as peak broadening or the appearance of multiple peaks for a single analyte. acs.orgresearchgate.net The equilibrium between the tautomers can be influenced by factors such as the solvent, pH, and temperature, making it crucial to control these parameters to ensure reproducible analytical results. acs.org Failure to account for tautomerism can lead to inaccurate quantification.

Matrix Effects: When analyzing samples from complex matrices such as food, biological fluids, or environmental samples, co-extracting compounds can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as matrix effect. youtube.comnih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in underestimation or overestimation of the analyte concentration, respectively. nih.gov Strategies to mitigate matrix effects include thorough sample cleanup (as with QuEChERS), the use of matrix-matched calibration standards, or the application of isotope dilution analysis. youtube.comchromatographyonline.com

| Challenge | Description | Potential Analytical Impact | Mitigation Strategies |

| Tautomerism | Equilibrium between the imine and enamine forms of the molecule. | Peak broadening, multiple peaks for a single analyte, inaccurate quantification. | Strict control of solvent, pH, and temperature; method development to ensure consistent tautomeric form during analysis. |

| Matrix Effects | Interference from co-extracting compounds in the MS ion source. | Ion suppression or enhancement, leading to inaccurate quantification. | Effective sample cleanup (e.g., d-SPE), use of matrix-matched calibrants, isotope dilution analysis. |

Biochemical Pathways and Formation Mechanisms of 2 Ethyl 3,4,5,6 Tetrahydropyridine in Biological Systems

Microbial Biosynthesis of 2-Ethyl-3,4,5,6-tetrahydropyridine

The production of this compound is intrinsically linked to the metabolic activities of certain microorganisms. Lactic acid bacteria and specific yeast species are the primary culprits in its formation, particularly within the unique chemical landscape of fermented beverages.

Role of Lactic Acid Bacteria (LAB) in its Production

Lactic acid bacteria (LAB) are significant producers of N-heterocyclic compounds responsible for mousy off-flavors in wine. semanticscholar.org Several species within this group have been identified as capable of synthesizing this compound (ETPY), among other related compounds. Studies have shown that heterofermentative lactobacilli, in particular, are proficient in producing these off-flavors. semanticscholar.org

Research has demonstrated that most strains of Lactobacillus spp., Oenococcus oeni, and Leuconostoc mesenteroides can produce mousy off-flavors. semanticscholar.org In contrast, Pediococcus spp. are generally less capable of forming these compounds in detectable amounts. semanticscholar.org The ability of LAB to produce these N-heterocycles appears to be linked to their sugar catabolism pathways. semanticscholar.org

Contribution of Brettanomyces and Lactobacillus Strains in Fermented Beverages

In the context of fermented beverages like wine and sour beers, both Brettanomyces yeasts and certain Lactobacillus strains are key contributors to the formation of this compound. The presence of this compound is a hallmark of the "mousy" taint that can develop in these products. semanticscholar.orgmdpi.com

Lactobacillus hilgardii and Lactobacillus brevis have been identified as significant producers of the related compound 2-acetyltetrahydropyridine (ACTPY), while also producing moderate amounts of 2-acetyl-1-pyrroline (B57270) (ACPY) and lower levels of ETPY. semanticscholar.org Notably, certain strains of Oenococcus oeni, a bacterium often used for malolactic fermentation in winemaking, have been found to produce the highest concentrations of ETPY. semanticscholar.org

The yeast Brettanomyces bruxellensis is another major producer of mousy off-flavors, including tetrahydropyridine (B1245486) derivatives. mdpi.com Its ability to thrive in the challenging environment of wine, with high ethanol (B145695) and low nutrient levels, makes it a persistent concern for winemakers.

Synergistic and Inhibitory Effects in Microbial Co-cultures on Production (e.g., Saccharomyces cerevisiae with Brettanomyces bruxellensis)

The interaction between different microbial species can have a complex impact on the production of this compound. While Saccharomyces cerevisiae, the primary yeast in most alcoholic fermentations, does not produce mousy N-heterocycles on its own, its presence can influence the production of these compounds by Brettanomyces bruxellensis. researchgate.netives-technicalreviews.eu

Recent studies have shown that co-culturing S. cerevisiae with B. bruxellensis can lead to both synergistic and inhibitory effects on the formation of mousy compounds. semanticscholar.org The specific outcome depends on the particular strains of each yeast involved. semanticscholar.org For instance, some combinations of S. cerevisiae and B. bruxellensis strains result in a synergistic increase in the production of 2-acetyltetrahydropyridine (ATHP), a precursor to ETPY. semanticscholar.org This suggests that certain strains of S. cerevisiae may create an environment or provide metabolites that enhance the production of these off-flavors by B. bruxellensis. ives-technicalreviews.eu

Conversely, inhibitory effects have also been observed. semanticscholar.org The presence of S. cerevisiae can sometimes lead to a decrease in the production of other related off-flavor compounds by other microorganisms. semanticscholar.org This highlights the intricate and strain-dependent nature of these microbial interactions.

Precursors and Metabolic Routes in Biosynthesis

The formation of this compound is dependent on the availability of specific precursor molecules and the activation of particular metabolic pathways within the microorganisms.

Potential Involvement of Lysine (B10760008) or Ornithine Pathways

The amino acid L-lysine is a key precursor in the biosynthesis of the tetrahydropyridine ring structure of this compound. researchgate.netscielo.br Research has shown that L-lysine stimulates the formation of the related compound 2-acetyltetrahydropyridine (ACTPY). researchgate.net The proposed pathway involves the conversion of L-lysine to Δ1-piperideine, a cyclic imine that serves as the core of the tetrahydropyridine ring. scielo.br

Similarly, the amino acid L-ornithine is a precursor for the formation of the five-membered ring structure of 2-acetyl-1-pyrroline (ACPY). researchgate.net Interestingly, studies have shown that L-ornithine can repress the formation of ACTPY, while L-lysine represses the formation of ACPY, indicating a regulatory interplay between these two biosynthetic pathways. researchgate.net

Correlation with Other N-Heterocyclic Compounds (e.g., 2-Acetyltetrahydropyridine, 2-Acetyl-1-pyrroline) in Microbial Metabolism

The production of this compound is closely correlated with the formation of other sensorially significant N-heterocyclic compounds, namely 2-acetyltetrahydropyridine (ACTPY or ATHP) and 2-acetyl-1-pyrroline (ACPY). semanticscholar.orgresearchgate.net These three compounds are often found together in wines exhibiting a mousy off-flavor. semanticscholar.org

A recent study has confirmed a correlation between the production of ATHP and 2-ethyltetrahydropyridine (ETHP), with a suggested ratio of approximately 1:10 between ETHP and ATHP produced in a model medium. semanticscholar.org This suggests a common or interconnected biosynthetic origin. The proposed pathway for the formation of ACTPY by heterofermentative lactic acid bacteria involves the interaction of C-2 intermediates from the heterolactic pathway with N-heterocyclic intermediates derived from the metabolism of L-lysine. researchgate.net It is plausible that a similar mechanism, potentially involving different acyl donors, leads to the formation of ETPY.

| Microorganism | Compound(s) Produced | Precursors | References |

| Lactobacillus hilgardii | ACTPY (high), ACPY (moderate), ETPY (low) | L-lysine, L-ornithine, D-fructose, ethanol | semanticscholar.orgresearchgate.net |

| Lactobacillus brevis | ACTPY (high), ACPY (moderate), ETPY (low) | Not specified | semanticscholar.org |

| Oenococcus oeni | ETPY (high), ACPY, ACTPY | Not specified | semanticscholar.org |

| Brettanomyces bruxellensis | Tetrahydropyridines (mousy taint) | Not specified | mdpi.com |

| Interaction | Effect on N-Heterocycle Production | Reference |

| Co-culture of S. cerevisiae and B. bruxellensis | Synergistic or inhibitory, depending on strains | semanticscholar.org |

| S. cerevisiae presence | Can indirectly affect production by B. bruxellensis | ives-technicalreviews.eu |

Broader Context of Tetrahydropyridine Metabolism in Biological Systems

The metabolic fate of tetrahydropyridine derivatives is diverse and highly dependent on the substitution pattern of the ring and the enzymatic machinery of the organism. The inherent reactivity of the tetrahydropyridine ring, particularly the endocyclic imine or enamine functionality, makes it a substrate for a range of enzymatic modifications.

Enzymatic Transformations of Tetrahydropyridine Scaffolds in Metabolic Pathways

The tetrahydropyridine core can undergo several key enzymatic transformations, primarily oxidation and reduction reactions, which significantly alter its biological activity and physicochemical properties.

Oxidation Reactions:

Dehydrogenation: A prominent metabolic pathway for tetrahydropyridines is their oxidation to the corresponding pyridinium (B92312) ions. This bioactivation is famously exemplified by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). Monoamine oxidase B (MAO-B), a flavin-containing enzyme, catalyzes the two-electron oxidation of MPTP to the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridinium species (MPDP+), which is subsequently oxidized to the neurotoxic 1-methyl-4-phenylpyridinium ion (MPP+). acs.org The mechanism is thought to involve either a single-electron transfer pathway initiating with the transfer of an electron from the nitrogen to the flavin cofactor, or a polar pathway. acs.orgcitedrive.comnih.gov This enzymatic conversion highlights how the tetrahydropyridine ring can be a precursor to highly reactive and toxic species.

Hydroxylation: Cytochrome P450 (CYP) enzymes are another major family of enzymes involved in the metabolism of tetrahydropyridine derivatives. For instance, recombinant human cytochrome P450 2D6 (CYP2D6) has been shown to metabolize MPTP. In the presence of NADPH-cytochrome P450 reductase, CYP2D6 catalyzes the N-demethylation of MPTP to 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) and also the hydroxylation of the phenyl ring to form 1-methyl-4-(4'-hydroxyphenyl)-1,2,3,6-tetrahydropyridine. nih.gov The orientation of the substrate within the enzyme's active site, which can be influenced by cofactors, dictates the site of oxidation. nih.gov Saturated heterocyclic rings, in general, are susceptible to metabolism at the position adjacent to the heteroatom. acs.org

N-Oxidation: The nitrogen atom in the tetrahydropyridine ring is also a target for enzymatic oxidation, leading to the formation of N-oxides. This transformation is a common metabolic pathway for many nitrogen-containing heterocyclic drugs.

Reduction and Other Transformations:

Reduction to Piperidines: The double bond within the tetrahydropyridine ring can be enzymatically reduced to form the corresponding saturated piperidine (B6355638) derivative. A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines, which proceeds through an N-substituted tetrahydropyridine intermediate. This one-pot cascade involves an amine oxidase and an ene imine reductase to yield stereodefined piperidines. acs.org This demonstrates the enzymatic potential to convert tetrahydropyridines into more complex and stereochemically defined structures.

Hydrolysis: In cases where the tetrahydropyridine ring is part of a larger molecule with ester or amide functionalities, enzymatic hydrolysis can occur. For example, the enzymatic hydrolysis of a dihydropyrimidinone methyl ester to its corresponding carboxylic acid has been monitored, showcasing the role of hydrolases in modifying molecules containing heterocyclic rings. nih.gov

The following table summarizes the key enzymatic transformations of the tetrahydropyridine scaffold:

| Transformation | Enzyme Family | Example Substrate | Resulting Product(s) |

| Dehydrogenation | Monoamine Oxidase (MAO) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridinium (MPDP+), 1-methyl-4-phenylpyridinium (MPP+) |

| Hydroxylation | Cytochrome P450 (CYP) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 1-methyl-4-(4'-hydroxyphenyl)-1,2,3,6-tetrahydropyridine |

| N-Demethylation | Cytochrome P450 (CYP) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 4-phenyl-1,2,3,6-tetrahydropyridine |

| Reduction | Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridines | Chiral piperidines |

| Hydrolysis | Hydrolases | Dihydropyrimidinone methyl ester | Dihydropyrimidinone carboxylic acid |

Investigations into Biochemical Pathways using Stable Isotope Labeling Techniques

Stable isotope labeling is a powerful and indispensable tool for elucidating metabolic pathways, providing unambiguous insights into the fate of molecules within a biological system. nih.gov By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), researchers can trace the labeled compound and its metabolites through complex biochemical networks. acs.orgnih.gov This technique is particularly valuable for studying the metabolism of N-heterocyclic compounds like tetrahydropyridines.

The core principle of stable isotope labeling in metabolic studies is the administration of an isotopically enriched precursor to a biological system (e.g., cell cultures, tissues, or whole organisms). nih.gov The labeled compound is then metabolized, and the distribution of the isotope label in downstream metabolites is analyzed using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org The presence of the heavy isotope in a metabolite provides direct evidence that it is derived from the administered precursor.

Applications in Elucidating Tetrahydropyridine Metabolism:

While specific studies on the stable isotope labeling of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for related compounds and metabolic pathways. For instance, mechanistic studies on the MAO-B catalyzed oxidation of MPTP analogs have utilized deuterated compounds to probe the stereoselectivity of the C-H bond cleavage. vt.edu

In a broader context, stable isotope-resolved metabolomics (SIRM) can be applied to investigate the metabolism of a compound like this compound. A hypothetical study could involve:

Synthesis of Labeled Compound: Synthesis of this compound labeled with stable isotopes, for example, ¹³C in the ethyl group or the pyridine (B92270) ring, and/or ¹⁵N in the nitrogen atom.

In Vitro or In Vivo Administration: The labeled compound would be introduced to an in vitro system (e.g., liver microsomes containing CYP enzymes) or administered to a model organism.

Sample Analysis: Biological samples (e.g., microsomal incubations, urine, plasma) would be collected and analyzed by LC-MS or GC-MS.

Metabolite Identification: The mass spectra would be scrutinized for ions corresponding to the predicted metabolites with the characteristic mass shift due to the incorporated stable isotope. This allows for the confident identification of metabolites even at low concentrations.

This approach can differentiate between the parent compound and its metabolites and can help in quantifying the flux through different metabolic pathways. The use of combined ¹³C and ¹⁵N labeling can provide even more detailed information on both carbon and nitrogen metabolism simultaneously. nih.gov

The following table outlines the key stable isotopes used in metabolic studies and their applications:

| Isotope | Natural Abundance (%) | Application in Tetrahydropyridine Metabolism Studies |

| ¹³C | 1.1 | Tracing the carbon skeleton, identifying products of oxidation, reduction, and ring cleavage. |

| ¹⁵N | 0.37 | Tracing the fate of the nitrogen atom, studying N-dealkylation, N-oxidation, and N-conjugation reactions. |

| ²H (Deuterium) | 0.015 | Investigating kinetic isotope effects to determine rate-limiting steps in enzymatic reactions, probing stereoselectivity of enzymatic transformations. |

The use of stable isotope labeling, often in combination with advanced analytical techniques, remains a cornerstone for unraveling the intricate biochemical pathways involved in the metabolism of tetrahydropyridine-containing compounds. nih.govacs.org

Computational and Theoretical Investigations of 2 Ethyl 3,4,5,6 Tetrahydropyridine and Its Derivatives

Quantum Chemical Studies

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 2-Ethyl-3,4,5,6-tetrahydropyridine, these studies would elucidate the distribution of electrons and the molecule's inherent reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity indices. For derivatives of tetrahydropyridine (B1245486), DFT calculations, often using the B3LYP functional, have been employed to optimize molecular structures and compare them with experimental data from X-ray crystallography. researchgate.netiucr.org

These calculations can reveal important details about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. iucr.org For instance, a smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Illustrative DFT Data for a Functionalized Tetrahydropyridine Derivative

| Parameter | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.58 eV |

| HOMO-LUMO Gap | 4.22 eV |

Note: The data presented is for a related functionalized tetrahydropyridine and serves to illustrate the type of information obtained from DFT calculations. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemically intuitive picture of bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative and steric interactions.

Table 2: Example of NBO Analysis for Donor-Acceptor Interactions in a Related System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| N-H (donor) | C=O (acceptor) | > 5.0 |

| C-H (donor) | C=C (acceptor) | ~ 1.0-2.0 |

Note: This table provides a hypothetical representation of NBO analysis results for a substituted tetrahydropyridine, illustrating the stabilization energies of key electronic interactions.

Semiempirical Calculations for Structural Elucidation and Energetics (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally less demanding alternative to ab initio methods like DFT for predicting molecular properties. wikipedia.org These methods use parameters derived from experimental data to simplify the calculations. AM1 can be employed for the initial structural elucidation and to estimate the heats of formation and other energetic properties of tetrahydropyridine derivatives. nih.gov

While generally less accurate than DFT, AM1 calculations are useful for exploring the potential energy surfaces of larger molecules and for providing initial geometries for higher-level computational studies. wikipedia.org The method has been successfully applied to study solvent effects on the spectroscopic properties of related heterocyclic systems, demonstrating its utility in understanding how the environment can influence molecular behavior. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and dynamic behavior of molecules over time.

Conformational Analysis of Tetrahydropyridine Ring Systems

The tetrahydropyridine ring is not planar and can adopt several conformations, such as half-chair, boat, or twist-boat forms. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape.

For various substituted tetrahydropyridines, X-ray crystallography and computational methods have been used to determine the preferred conformation of the ring. researchgate.netnih.gov For instance, in some highly substituted derivatives, the tetrahydropyridine ring has been observed to adopt a flattened or distorted boat conformation. iucr.orgnih.gov Molecular mechanics and molecular dynamics simulations can be used to explore the conformational space of this compound, predicting the relative energies of different conformers and the populations of each at a given temperature.

Table 3: Puckering Parameters for a Substituted Tetrahydropyridine Ring

| Puckering Parameter | Value (Å) |

| Total Puckering Amplitude (Q) | 0.681(2) |

| Theta (θ) | 84.69(17)° |

| Phi (φ) | 248.83(17)° |

Note: This data, from a study on a functionalized tetrahydropyridine, illustrates the parameters used to describe the puckering of the ring system. nih.gov

Studies of Tautomeric Equilibria and Energy Landscapes

This compound can exist in a tautomeric equilibrium with its enamine form, 2-Ethyl-1,2,3,4-tetrahydropyridine. Tautomerism involves the migration of a proton and the shifting of double bonds. unacademy.com The relative stability of these tautomers can be investigated using computational methods.

Studies on the related compound, 2-acetyltetrahydropyridine, have shown that the imine and enamine tautomers can be distinguished and their structures assigned unambiguously using a combination of spectroscopic techniques and computational analysis. nih.govsci-hub.stresearchgate.net Theoretical calculations can determine the relative energies of the tautomers and the energy barrier for their interconversion. This information is critical for understanding the chemical behavior of this compound, as the different tautomers may exhibit distinct reactivity and properties. Computational studies on similar systems have shown that the canonical amino form is often more stable than the imino tautomers. nih.gov

Mechanistic Insights from Computational Chemistry into Synthesis Pathways

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms that underpin the synthesis of heterocyclic compounds like this compound. Through the use of theoretical models and computational analysis, researchers can map out potential energy surfaces, identify transition states, and predict the most likely pathways for a given chemical transformation. While specific computational studies focusing exclusively on the synthesis of this compound are not extensively documented in publicly available literature, mechanistic insights can be gleaned from computational investigations of closely related substituted tetrahydropyridine syntheses.

A plausible synthetic route to 2-alkyl-3,4,5,6-tetrahydropyridines involves a multi-step sequence that can be effectively modeled using computational methods. This sequence often includes a series of well-established organic reactions, each with its own set of intermediates and transition states that can be computationally characterized. A frequently proposed pathway for the formation of substituted tetrahydropyridines involves a domino reaction sequence that includes a Knoevenagel condensation, followed by a Michael addition, a Mannich reaction, an intramolecular cyclization, and finally, a dehydration step to yield the tetrahydropyridine ring system. nih.gov

The initial steps typically involve the formation of a key intermediate through the condensation of simpler starting materials. For instance, the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, facilitated by a base, leads to a Knoevenagel condensation product. This is followed by a Michael addition of a nucleophile. The subsequent Mannich reaction introduces an amino group, which is crucial for the final ring-closing step.

The intramolecular cyclization of the resulting amino-aldehyde or amino-ketone intermediate is a critical step that leads to the formation of a hydroxylated piperidine (B6355638) derivative. Computational studies on analogous systems can provide valuable information on the stereoselectivity of this step, predicting which diastereomer is likely to be favored. The final step in the formation of the 3,4,5,6-tetrahydropyridine ring is the dehydration of this hydroxylated piperidine intermediate. nih.gov This elimination reaction introduces the double bond within the ring.

Illustrative Computational Data for a Hypothesized Synthesis Pathway

| Reaction Step | Intermediate/Transition State | ΔG (kcal/mol) | ΔH (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Knoevenagel Condensation | Intermediate 1 | -5.2 | -4.8 | 15.3 |

| Transition State 1 | 10.1 | 10.5 | ||

| Michael Addition | Intermediate 2 | -12.7 | -11.9 | 12.8 |

| Transition State 2 | 0.5 | 0.9 | ||

| Mannich Reaction | Intermediate 3 | -8.4 | -7.9 | 18.1 |

| Transition State 3 | 9.7 | 10.2 | ||

| Intramolecular Cyclization | Intermediate 4 (Hydroxypiperidine) | -3.1 | -2.8 | 8.5 |

| Transition State 4 | 5.4 | 5.7 | ||

| Dehydration | Product (Tetrahydropyridine) | -1.5 | -1.2 | 25.7 |

| Transition State 5 | 24.2 | 24.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual computational results for the synthesis of this compound.

Furthermore, computational studies can be employed to investigate the role of catalysts in these synthetic pathways. By modeling the interaction of a catalyst with the reactants and intermediates, it is possible to understand how the catalyst lowers the activation energies of key steps, thereby accelerating the reaction and potentially influencing its stereochemical outcome.

Future Directions in 2 Ethyl 3,4,5,6 Tetrahydropyridine Research

Advancements in Stereoselective Synthesis Methodologies for Chiral Derivatives

The development of stereoselective synthesis methods for producing chiral derivatives of 2-Ethyl-3,4,5,6-tetrahydropyridine is a major frontier in current chemical research. The ability to control the three-dimensional arrangement of atoms in these molecules is crucial, as different stereoisomers can exhibit vastly different biological activities and sensory properties.

Recent research has demonstrated the successful stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines through multicomponent reactions. nih.gov These reactions, which involve the combination of multiple starting materials in a single step, offer an efficient route to complex molecular architectures. For example, the reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can yield tetrahydropyridines with two or three stereogenic centers. nih.gov Researchers have found that by carefully controlling reaction conditions, such as temperature and reaction time, they can selectively produce specific diastereoisomers. nih.gov The slow dehydration of an intermediate polysubstituted 2-hydroxypiperidine has been identified as a key step in the formation of the 3,4,5,6-tetrahydropyridine ring system. nih.gov

Future work in this area will likely focus on the development of new catalytic systems, including chiral catalysts, to achieve even higher levels of stereocontrol. The use of organocatalysts and transition metal catalysts, which have shown promise in other areas of asymmetric synthesis, could be applied to the synthesis of chiral this compound derivatives. Furthermore, exploring a wider range of starting materials in multicomponent reactions could lead to the creation of a diverse library of novel chiral tetrahydropyridine (B1245486) derivatives with unique properties.

Development of Novel Analytical Platforms for Ultra-Trace Level Detection and Real-time Monitoring

The accurate and sensitive detection of this compound is critical for its study in various contexts, particularly in food science where it contributes to aroma profiles. Future research will focus on developing advanced analytical platforms capable of detecting this compound at ultra-trace levels and in real-time.

Current methods for detecting volatile compounds often rely on gas chromatography-mass spectrometry (GC-MS), which is highly sensitive and specific but can be time-consuming and requires sample preparation. There is a growing need for rapid and portable analytical techniques that can be used for on-site and real-time monitoring.

Promising areas of development include the use of biosensors and chemosensors. These devices utilize biological recognition elements (e.g., enzymes, antibodies) or synthetic receptors to bind specifically to the target analyte, generating a measurable signal. The development of sensors with high selectivity and sensitivity for this compound would enable its rapid detection in complex matrices such as food and beverages.

Furthermore, advancements in mass spectrometry techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS), could provide real-time monitoring of volatile organic compounds, including this compound, without the need for sample preparation. These techniques will be invaluable for studying the dynamic changes in the concentration of this compound during food processing and storage.

Deeper Elucidation of Microbial Biosynthesis Pathways and Their Regulation

The biosynthesis of this compound by microorganisms is a fascinating area of research with implications for both fundamental science and industrial applications. While it is known that certain bacteria and yeasts can produce this compound, the specific enzymatic pathways and their regulatory mechanisms are not yet fully understood.

Future research will aim to identify and characterize the genes and enzymes involved in the microbial production of this compound. This will likely involve a combination of genomics, transcriptomics, proteomics, and metabolomics approaches. For instance, researchers are exploring the biosynthesis of tetramate natural products, which share a similar structural core, through the investigation of hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters in bacteria. nih.gov Understanding the genetic basis for the production of these compounds can open doors to metabolic engineering.

By identifying the key enzymes in the biosynthetic pathway, it may be possible to overexpress or modify them to increase the yield of this compound. Conversely, understanding the regulatory networks that control the expression of these biosynthetic genes could allow for the manipulation of microbial metabolism to enhance or inhibit the production of this flavor compound. This knowledge could be applied to improve the flavor profiles of fermented foods and beverages or to develop microbial cell factories for the sustainable production of this compound. Advances in synthetic biology could be leveraged to engineer microorganisms to produce novel derivatives of this compound. nih.gov

Exploration of Structure-Reactivity Relationships in Novel Tetrahydropyridine Derivatives

The synthesis of novel derivatives of this compound opens up exciting possibilities for exploring the relationship between their chemical structure and their reactivity. Understanding how modifications to the tetrahydropyridine ring or the ethyl substituent affect the compound's chemical properties is crucial for designing new molecules with desired functionalities.

Future research in this area will involve the systematic synthesis of a variety of tetrahydropyridine derivatives with different substituents and functional groups. These compounds will then be subjected to a range of chemical reactions to probe their reactivity. For example, studying the susceptibility of these derivatives to oxidation, reduction, and nucleophilic or electrophilic attack will provide valuable insights into their chemical stability and potential applications as synthetic intermediates.

Computational chemistry will play a vital role in this research, allowing for the prediction of the electronic and steric properties of different derivatives and how these properties influence their reactivity. By combining experimental and theoretical approaches, researchers can develop a comprehensive understanding of the structure-reactivity relationships within this class of compounds. This knowledge will be instrumental in the rational design of novel tetrahydropyridine derivatives with tailored properties for applications in areas such as medicinal chemistry, materials science, and catalysis.

Q & A

Q. What analytical methods are used to detect 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP) in fermented beverages?

ETHP is detected using gas chromatography-mass spectrometry (GC-MS) with multiple ion monitoring. Due to its low volatility at wine pH (3–4), samples are often basified (pH ≥7) to volatilize the compound. Derivatization may enhance sensitivity. Notably, ETHP was absent in some "mousy" wines, suggesting other spoilage agents .

Q. Which microbial pathways contribute to ETHP formation in food and beverages?

ETHP arises via lysine metabolism by lactic acid bacteria (Lactobacillus brevis, L. fermentum) and yeast (Brettanomyces bruxellensis). These organisms produce ETHP as a cyclic imine derivative, often alongside 2-acetyl-tetrahydropyridines (ATHP). Spoilage correlates with microbial stress (e.g., nutrient limitation) .

Q. How does ETHP impact sensory qualities in wine and fermented products?

ETHP contributes to "mousy" off-flavors, described as urine, cereal, or rodent-like. Unlike volatile phenols, ETHP is non-aromatic at acidic pH but becomes perceptible via saliva (pH ~7), activating retro-nasal detection. Thresholds are ~1.6 µg/L in wine .

Q. What are the primary challenges in quantifying ETHP in complex matrices?

Key challenges include:

- Low volatility at native pH, requiring pH adjustment for GC-MS analysis.

- Co-elution with structurally similar tautomers (e.g., 2-acetyl-1,4,5,6-tetrahydropyridine).

- Lack of commercial reference standards, necessitating synthetic preparation .

Advanced Research Questions

Q. How can stereoselective synthesis of ETHP derivatives be achieved?

Phosphine-catalyzed [4+2] annulation between α-allenoates and imines yields substituted tetrahydropyridines with high stereoselectivity. X-ray crystallography confirms configurations (e.g., 3SR,4RS,5SR,6SR stereocenters in ethyl carboxylate derivatives) .

Q. How does tautomerism affect ETHP detection and stability?

ETHP exists in equilibrium with 2-ethyl-1,4,5,6-tetrahydropyridine (enamine form). Tautomer ratios depend on pH and solvent polarity. ATHP analogs show similar behavior, complicating quantification. NMR and GC-MS with pH-controlled extraction differentiate tautomers .

Q. What role do annulation reactions play in constructing ETHP-based scaffolds?

Organophosphine-catalyzed [4+2] annulations enable rapid access to tetrahydropyridine cores. For example, ethyl α-methylallenoate reacts with N-nosyl imines to yield 6-substituted derivatives (73% yield). These methods are pivotal for drug discovery and flavor chemistry .

Q. Why do some studies fail to detect ETHP in wines with "mousy" off-flavors?

Contradictions arise due to:

Q. How does pH influence ETHP stability and sensory detection?

Low pH (<4) stabilizes the imine form (non-volatile), while neutral pH shifts equilibrium to the enamine form (volatile). Sensory evaluation requires pH adjustment or saliva interaction for retro-nasal perception .

Q. How do ETHP and ATHP compare in spoilage contribution?

ATHP tautomers (2-acetyl-1,4,5,6- and 3,4,5,6-tetrahydropyridine) have 10–100× lower detection thresholds than ETHP. Both arise from microbial metabolism but differ in stability. ATHP dominates in low-pH matrices, while ETHP is more persistent in aged products .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.